molecular formula C14H17N7+2 B1262200 Diminazene(2+)

Diminazene(2+)

Cat. No. B1262200
M. Wt: 283.33 g/mol
InChI Key: XNYZHCFCZNMTFY-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Diminazene(2+) is a carboxamidinium ion resulting from the protonation of both of the amidino groups of diminazene. The major species at pH 7.3. It has a role as an antiparasitic agent and a trypanocidal drug. It is a conjugate acid of a diminazene.

Scientific Research Applications

1. Therapeutic Potential Beyond Antitrypanosomal Activity

Diminazene aceturate, an aromatic diamidine developed over six decades ago, is primarily known for its effectiveness against trypanosomiasis. However, recent research has broadened its therapeutic scope. Studies have explored its potential in treating animal trypanosomiasis through new drug associations, as well as its efficacy as a leishmanicidal, amebicidal, anti-pneumocystis, and anti-rheumatoid arthritis agent. Additionally, it has shown promise as an antihypertensive agent and activator of angiotensin-converting enzyme 2. Its role in inhibiting acid-sensitive ion channels, which are linked to various diseases, is also being investigated (Oliveira & Freitas, 2015).

2. Novel Detection Methods

Innovative techniques for detecting diminazene residues, particularly in food products like milk, have been developed. One such method involves a colloidal gold-based immunochromatographic strip assay, providing a rapid and sensitive means for analyzing diminazene residue in milk. This approach offers advantages in terms of sensitivity, specificity, and efficiency for food safety concerns (Chen et al., 2020).

3. Cardiovascular and Anti-Inflammatory Applications

Diminazene has displayed beneficial effects in various cardiovascular conditions, including hypertension, pulmonary hypertension, myocardial infarction, and stroke. It has shown to influence key cardiovascular parameters and antioxidant status in animal models. These findings suggest its potential in managing cardiovascular diseases and related complications (Omoniwa et al., 2019). Additionally, diminazene's ability to attenuate myocardial infarction in rats via suppression of inflammation and activation of specific signaling pathways further underscores its therapeutic versatility (Chen et al., 2017).

4. Efficacy in Parasitic Infections

Beyond its traditional use, diminazene has shown effectiveness against other parasitic infections. For instance, it has demonstrated antiparasitic properties against Schistosoma mansoni, both ex vivo and in animal models, indicating its potential in treating schistosomiasis (de Brito et al., 2020). Additionally, it has been used effectively in controlling Trypanosoma evansi infection in cats, providing an alternative treatment for this parasitic disease (Da silva et al., 2009).

properties

Product Name

Diminazene(2+)

Molecular Formula

C14H17N7+2

Molecular Weight

283.33 g/mol

IUPAC Name

[amino-[4-[[4-[amino(azaniumylidene)methyl]anilino]diazenyl]phenyl]methylidene]azanium

InChI

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)/p+2

InChI Key

XNYZHCFCZNMTFY-UHFFFAOYSA-P

Canonical SMILES

C1=CC(=CC=C1C(=[NH2+])N)NN=NC2=CC=C(C=C2)C(=[NH2+])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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